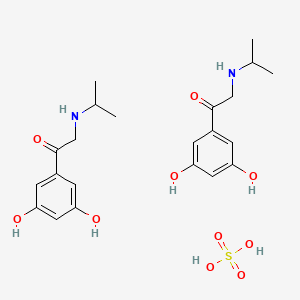
3',5'-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate is a chemical compound with the molecular formula C22H32N2O10S and a molecular weight of 516.572 g/mol This compound is known for its unique structure, which includes both hydroxyl and isopropylamino groups attached to an acetophenone core
Vorbereitungsmethoden
One common method involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)acetophenone hydrochloride in the presence of an ion exchange resin . This process helps control impurities and provides the desired product with good yield and purity.
Analyse Chemischer Reaktionen
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The isopropylamino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the isopropylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate can be compared with other similar compounds, such as:
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: This compound is a precursor in the synthesis of the hemisulfate derivative and has similar chemical properties.
Isoproterenol hydrochloride: This compound is an isopropyl analog of epinephrine and has similar biological activities, particularly as a β-adrenoreceptor agonist
Eigenschaften
Molekularformel |
C22H32N2O10S |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
1-(3,5-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone;sulfuric acid |
InChI |
InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
FQWRVSJRQIAPRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


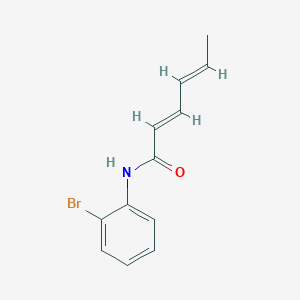
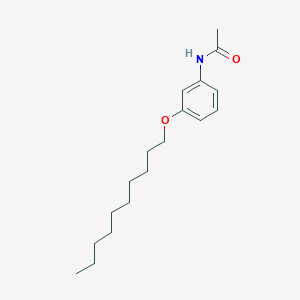

![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

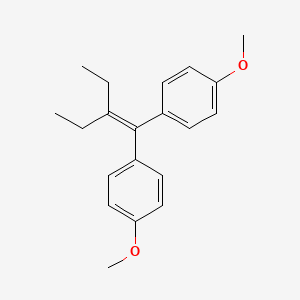
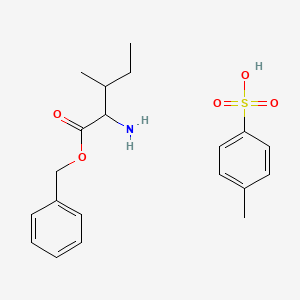

![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
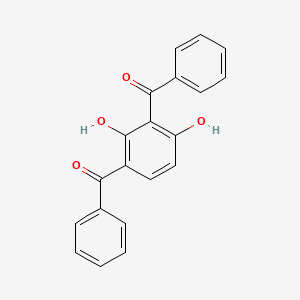
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)


